ビオチンメチルエステル

概要

説明

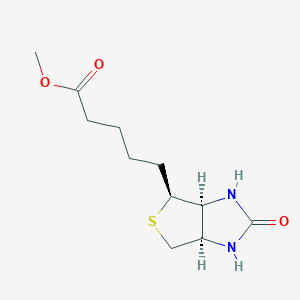

Biotin, also known as vitamin B7, is a crucial nutrient that plays a significant role in various metabolic processes. The conversion of biotin into its ester forms, such as biotin methyl ester, has been a subject of interest in biochemical research. Biotin methyl ester is a derivative of biotin where the carboxylic acid group is modified to an ester using a methyl group .

Synthesis Analysis

The synthesis of biotin methyl ester has been achieved through an electrochemical reduction process. This process involves the reduction of biotin at a platinum electrode in aprotic solvents, which results in the formation of a carboxylate anion and dihydrogen. The carboxylate anion is then reacted with iodomethane to produce biotin methyl ester with an excellent yield of 91% . Additionally, the synthesis of 6-fluorobiotin methyl ester has been described, although the reactions with other compounds like tetramisole and benzylpenicillin methyl ester did not yield monofluorinated products .

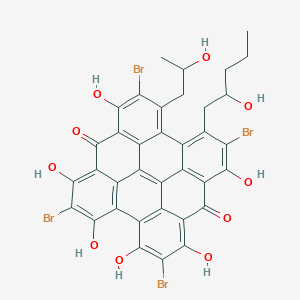

Molecular Structure Analysis

The molecular structure of biotin methyl ester derivatives has been studied to understand their intermolecular interactions. For instance, N1'-methoxycarbonylbiotin methyl ester, a model for N1'-carboxybiotin, exhibits a ureido carbonyl bond with more double bond character compared to free biotin. This change in electronic configuration is believed to facilitate the carboxylation and decarboxylation processes, acting as a mechanistic switch that modulates the nucleophilicity of N1' . The structure of (+)-biotin methyl ester has also been analyzed using NMR chemical shifts and GIAO calculations, revealing the presence of an extended conformation in the solid state and a dynamic equilibrium with an IMHB conformation in solution .

Chemical Reactions Analysis

The chemical reactivity of biotin methyl ester is influenced by its molecular structure. The polarization of the ureido carbonyl bond and the nucleophilicity of N1' are critical for the carboxylation and decarboxylation reactions. These reactions are essential for the biological function of biotin as a coenzyme in carboxylase enzymes . The reactivity of biotin esters has also been explored in the context of regioselective chlorination, which is a key step in the synthesis of biotin derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of biotin methyl ester are closely related to its structure and reactivity. The electrochemical study of biotin and its conversion into biotin methyl ester provides insights into the redox behavior of this compound. The reversible reduction of biotin in cyclic voltammetry and the irreversible conversion in controlled potential electrolysis indicate the stability of the ester form under different conditions . The NMR study of (+)-biotin methyl ester further contributes to the understanding of its conformational behavior in different environments .

科学的研究の応用

ビオチンの微生物生産

ビオチンメチルエステル: は、化学合成よりも持続可能な代替手段であるビオチンの微生物生産に使用されます。 これは、ビオチンの生合成経路の前駆体として働き、微生物細胞工場におけるビオチンの生産収率を高めます .

食品産業における用途

食品産業では、ビオチンメチルエステルは、ビオチン強化食品添加物の合成に役割を果たします。 これは、脂肪酸合成経路に関与しており、ヒトの栄養に不可欠な化合物の生産に貢献しています .

生物医学研究

ビオチンメチルエステル: は、ビオチンアナログ耐性変異株の開発のために生物医学研究で使用されています。 これは、より費用対効果の高い方法でビオチンを生産することにつながり、治療用途に役立ちます .

化粧品とパーソナルケア

化粧品では、ビオチンメチルエステルは、その保湿効果と滑らかな肌触りから重要な成分です。 これは、毛髪と皮膚製品の処方に使用され、質感の向上と必須栄養素の供給を実現しています .

診断用途

ビオチンメチルエステル: は、選択的なポリマーナノフィルムの開発のための診断において重要です。 これらのフィルムは、ビオチン化された物質をプローブするために使用され、さまざまな診断試験や医学研究において重要です .

発酵プロセス

発酵では、ビオチンメチルエステルは、ビオチンアナログ耐性変異株のスクリーニングに使用されます。 これは、さまざまな産業用途に不可欠なビオチンの微生物生産を向上させることで、発酵プロセスを強化します .

動物飼料

ビオチンメチルエステル: は、家畜の栄養価と全体的な健康に貢献する動物飼料の重要な成分です。 飼料処方におけるその役割は、動物の健康と成長を保証します .

作用機序

Target of Action

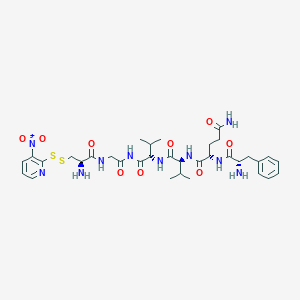

Biotin methyl ester, a derivative of biotin, primarily targets biotin-dependent carboxylases . These enzymes include acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC), and urea carboxylase (UC) . These enzymes are crucial for maintaining natural human growth, development, and regular physiological functions .

Mode of Action

Biotin methyl ester interacts with its targets by serving as a coenzyme in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .

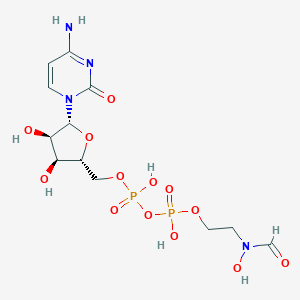

Biochemical Pathways

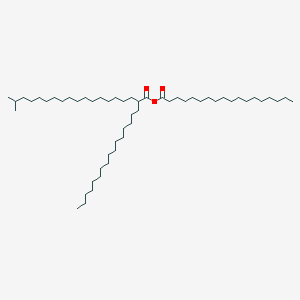

The biochemical pathway of biotin methyl ester involves the transfer of a methyl group from the coenzyme S-adenosyl methionine (SAM) to malonyl-ACP, resulting in the formation of malonyl-ACP methyl ester . This intermediate subsequently integrates into the fatty acid synthesis pathway and the carbon chain is elongated to form pimeloyl-ACP methyl ester .

Pharmacokinetics

It’s known that most microorganisms and plants can synthesize biotin, while humans and mammals must obtain it through food, intestinal microbiota, and products from chemical synthesis .

Result of Action

The result of the action of biotin methyl ester is the production of pimeloyl-ACP, a substrate for BioF in the third stage of biotin biosynthesis . This plays a crucial role in various physiological functions including maintaining human metabolism, cytothesis and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The action environment of biotin methyl ester is influenced by various factors. The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production . The efficiency of biotin production can be enhanced through both traditional chemical mutagenesis and advanced metabolic engineering .

Safety and Hazards

将来の方向性

There is unexplained diversity and species specificity in the enzymes that remove the methyl group of pimeloyl-ACP methyl ester. A new finding in the ring assembly steps, BioU, plus the BioB homologs that comprise a two-component lipoyl synthase, has been discovered . This suggests that there are still many unknowns in the field of biotin synthesis and more research is needed to fully understand these processes.

特性

IUPAC Name |

methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEWJAXNLVWPSC-NRPADANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976003 | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608-16-2, 60562-11-0 | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

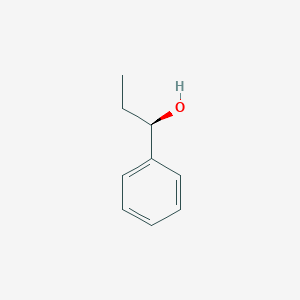

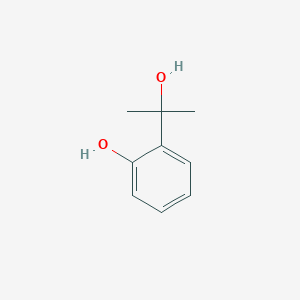

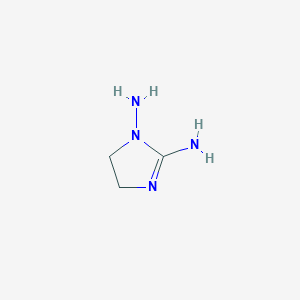

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)